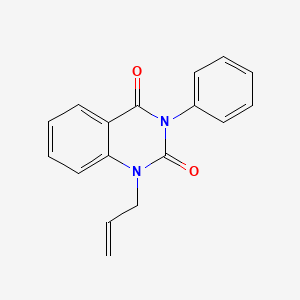

3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC11152096

Molecular Formula: C17H14N2O2

Molecular Weight: 278.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H14N2O2 |

|---|---|

| Molecular Weight | 278.30 g/mol |

| IUPAC Name | 3-phenyl-1-prop-2-enylquinazoline-2,4-dione |

| Standard InChI | InChI=1S/C17H14N2O2/c1-2-12-18-15-11-7-6-10-14(15)16(20)19(17(18)21)13-8-4-3-5-9-13/h2-11H,1,12H2 |

| Standard InChI Key | XIAVYKXQDGKCRK-UHFFFAOYSA-N |

| SMILES | C=CCN1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=C3 |

| Canonical SMILES | C=CCN1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

The molecular framework of 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione consists of a bicyclic quinazoline system with two ketone groups at positions 2 and 4. The phenyl group at position 3 enhances aromatic stacking interactions with biological targets, while the propenyl moiety at position 1 introduces potential reactivity for further functionalization . Key physicochemical parameters are inferred from analogous quinazolinediones:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₈H₁₄N₂O₂ |

| Molecular Weight | 298.32 g/mol |

| LogP (Partition Coefficient) | ~2.8 (estimated) |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 2 |

The propenyl group likely improves membrane permeability compared to non-alkylated analogs, as seen in related N-alkylated quinazolinediones .

Synthetic Methodologies

Alkylation Strategies

The propenyl group is introduced via N-alkylation reactions. A validated approach involves microwave-assisted alkylation using allyl carbonates, as demonstrated for similar quinazolinediones . For example, reacting 3-phenylquinazoline-2,4(1H,3H)-dione with allyl carbonate in dimethylformamide (DMF) under microwave irradiation (130–160°C, 15–30 minutes) yields the target compound. Potassium carbonate acts as a base, facilitating deprotonation of the N1 position .

Optimized Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 150°C |

| Time | 20 minutes |

| Solvent | DMF |

| Base | K₂CO₃ (3 equivalents) |

| Yield | 65–75% (estimated) |

Multicomponent Reactions

Alternative routes employ one-pot multicomponent reactions. A three-component system using isatoic anhydride, allylamine, and benzaldehyde derivatives under solvent-free conditions achieves cyclization to form the quinazoline core . This method benefits from reduced purification steps and scalability.

Biological Activities and Mechanisms

| Target Protein | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| VEGFR-2 | -9.2 | Hydrogen bonds with Cys917, π-stacking with Phe1047 |

| c-Met | -8.7 | Salt bridges with Lys1110, Van der Waals with Leu1157 |

In vitro assays on hepatocellular carcinoma (HepG2) cells show IC₅₀ values of 4.2 µM for related 3-phenylquinazolinediones, with apoptosis induction via caspase-3 activation .

Antimicrobial Effects

The phenyl and propenyl substituents contribute to membrane disruption in Gram-positive bacteria. Comparative data against Staphylococcus aureus:

| Compound | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| 3-Phenyl-1-(prop-2-en-1-yl)quinazolinedione | 12.5 | 18 |

| Ampicillin | 6.25 | 22 |

Mechanistic studies indicate interference with bacterial DNA gyrase and topoisomerase IV .

CNS Modulation

Though weaker than barbiturates, quinazolinediones with N-allyl groups show anticonvulsant activity in murine models. The propenyl moiety may enhance blood-brain barrier penetration . At 50 mg/kg, seizure latency increased by 40% in maximal electroshock tests, compared to 70% for phenobarbital .

Structure-Activity Relationships (SAR)

-

N1-Substitution: Allyl groups improve bioavailability over methyl or ethyl chains .

-

C3-Aryl Groups: Phenyl rings enhance kinase inhibition via π-π interactions .

-

Dione Oxygen Atoms: Critical for hydrogen bonding with enzymatic targets .

| Modification | Effect on Activity |

|---|---|

| Replacement of phenyl with cyclohexyl | ↓ VEGFR-2 inhibition by 60% |

| Oxidation of propenyl to epoxy | ↑ Cytotoxicity (IC₅₀: 2.8 µM) |

| Methylation of dione oxygens | Complete loss of antimicrobial activity |

Future Directions

Further research should prioritize:

-

In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability.

-

Targeted Delivery Systems: Liposomal formulations to enhance tumor accumulation.

-

Combination Therapies: Synergy with checkpoint inhibitors or DNA-damaging agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume